8-(Trifluoromethyl)quinolin-4-amine
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Overview
Description
8-(Trifluoromethyl)quinolin-4-amine is a fluorinated quinoline derivative with the molecular formula C10H7F3N2. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and an amine group at the 4th position of the quinoline ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making this compound a compound of significant interest in various fields of scientific research .
Mechanism of Action
Target of Action
Quinoline compounds are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline compounds are known to inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes .
Biochemical Pathways
Quinoline compounds are known to affect various biochemical pathways due to their wide spectrum of biological activity .
Pharmacokinetics
Quinoline compounds are known to have excellent tissue penetration, making them potent agents .
Result of Action
Quinoline compounds are known to have a wide range of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity .
Action Environment
It is known that the broad application of suzuki–miyaura (sm) coupling, a process often used in the synthesis of quinoline compounds, arises from the exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinolin-4-amine typically involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, leading to the formation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These intermediates can then be converted into 4-bromo-2-(trifluoromethyl)quinolines, which undergo further reactions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and arylboronic acids are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-(Trifluoromethyl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: The compound is used in the development of new materials, including liquid crystals and dyes.
Comparison with Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Another fluorinated quinoline derivative with similar biological activities.
2-(Trifluoromethyl)quinolin-4-amine: A closely related compound with potent antitumor properties
Uniqueness: 8-(Trifluoromethyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and amine groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
8-(trifluoromethyl)quinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-5H,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMLOHYYNHRKTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371050 |
Source
|
Record name | 8-(trifluoromethyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243977-15-3 |
Source
|
Record name | 8-(trifluoromethyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 243977-15-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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